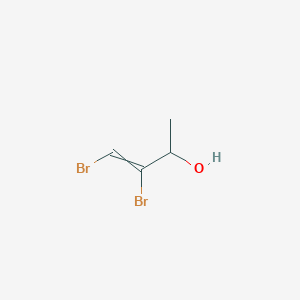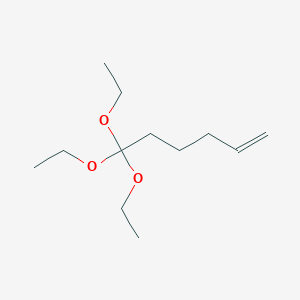
1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is a chemical compound with a unique structure that combines a dichloropropane moiety with a cyclohexene carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate typically involves the reaction of 1,3-dichloropropan-2-ol with cyclohex-1-ene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloropropane moiety to a propane group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Propane derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dichloropropan-2-ol: Shares the dichloropropane moiety but lacks the cyclohexene carboxylate group.
Cyclohex-1-ene-1-carboxylic acid: Contains the cyclohexene carboxylate group but lacks the dichloropropane moiety.
2-(1-Cyclohexenyl)cyclohexanone: Similar cyclic structure but different functional groups.
Uniqueness
1,3-Dichloropropan-2-yl cyclohex-1-ene-1-carboxylate is unique due to its combination of dichloropropane and cyclohexene carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
63370-48-9 |
|---|---|
分子式 |
C10H14Cl2O2 |
分子量 |
237.12 g/mol |
IUPAC名 |
1,3-dichloropropan-2-yl cyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c11-6-9(7-12)14-10(13)8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 |
InChIキー |
QVTPCUHYEZDMNP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C(=O)OC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


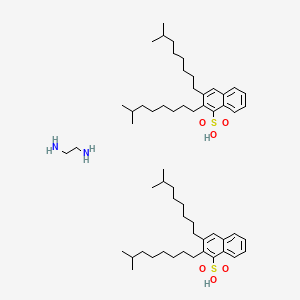
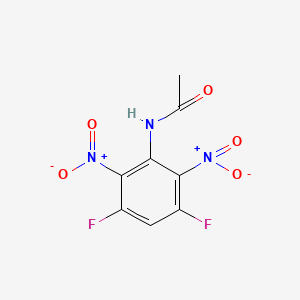

![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
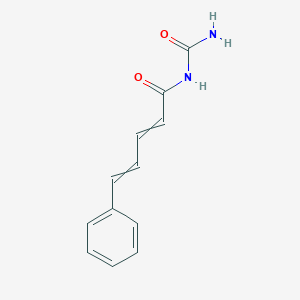


stannane](/img/structure/B14505607.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)

